

Technical Guide: α - (Benzoylamino)benzeneacetamide-d10 (CAS: 1246814-47-0)

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Compound of Interest

Compound Name: α -
(Benzoylamino)benzeneacetamide
-d10

Cat. No.: B587019

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Introduction

α -(Benzoylamino)benzeneacetamide-d10 is a deuterated stable isotope-labeled internal standard for α -(Benzoylamino)benzeneacetamide. The non-labeled compound is an intermediate in the synthesis of, and a potential impurity in, the cephalosporin antibiotic, Cephalexin.[1][2][3] Given the stringent purity requirements for active pharmaceutical ingredients (APIs), accurate quantification of such process-related impurities is critical. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it allows for the most accurate and precise measurement of the corresponding non-labeled analyte by correcting for variability in sample preparation and instrument response. [4]

This technical guide provides an in-depth overview of α -(Benzoylamino)benzeneacetamide-d10, including its physicochemical properties and a generalized experimental protocol for its use in a bioanalytical method.

Physicochemical Properties

A summary of the key physicochemical properties of α -(Benzoylamino)benzeneacetamide-d10 is presented in Table 1.

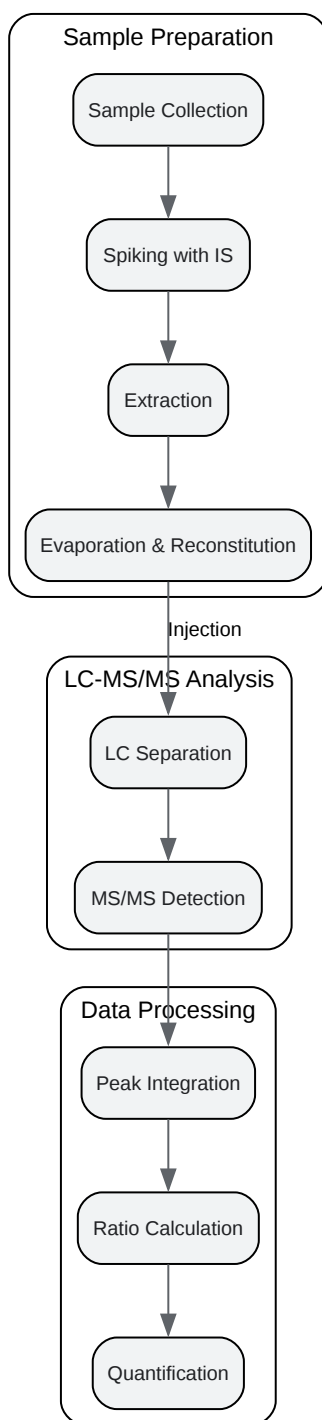
Property	Value	Reference(s)
CAS Number	1246814-47-0	[5]
Chemical Name	α -(Benzoylamino)benzeneacetamide-d10	[5]
Synonyms	N-(α -Carbamoylbenzyl)benzamide-d10	[5]
Molecular Formula	C ₁₅ H ₄ D ₁₀ N ₂ O ₂	[3]
Molecular Weight	264.35 g/mol	[3]
Appearance	White Solid	[3]
Storage Temperature	2-8°C	[3]

Application in Quantitative Analysis

α -(Benzoylamino)benzeneacetamide-d10 is primarily intended for use as an internal standard in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a generalized workflow for the development of a bioanalytical method for the quantification of α -(Benzoylamino)benzeneacetamide in a biological matrix, such as plasma.

Experimental Workflow

The general workflow for a bioanalytical method using a deuterated internal standard is depicted below.



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

Generalized Experimental Protocols

While a specific validated method for α -(Benzoylamino)benzeneacetamide was not found in the public domain, the following protocols are representative of standard practice for the analysis of small molecules in biological matrices using a deuterated internal standard.

3.2.1 Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing interfering substances such as proteins and phospholipids.^[4] Three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial method development.

- To 100 μ L of the biological sample (e.g., plasma) in a microcentrifuge tube, add 300 μ L of cold acetonitrile containing the internal standard, α -(Benzoylamino)benzeneacetamide-d10, at a known concentration.
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the clear supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

- To 100 μ L of the biological sample in a suitable tube, add the internal standard.
- Add a buffering agent to adjust the pH, if necessary, to ensure the analyte is in a neutral form.

- Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
- Vortex vigorously for 5-10 minutes.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness.
- Reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for concentration of the analyte.

- Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water.
- Pre-treat the biological sample by adding the internal standard and diluting with a weak buffer.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent.
- Evaporate the eluate to dryness.
- Reconstitute in the mobile phase.

3.2.2 LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The following are general starting conditions that would require optimization.

Parameter	Typical Conditions
LC Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Gradient	A linear gradient from low to high percentage of Mobile Phase B
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by infusion of the analyte and internal standard

Data Analysis and Quantitative Data Presentation

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve. A typical summary of validation data for such a method is presented in Table 2. Please note that the data in this table is representative and not from an actual study of α -(Benzoylamino)benzeneacetamide.

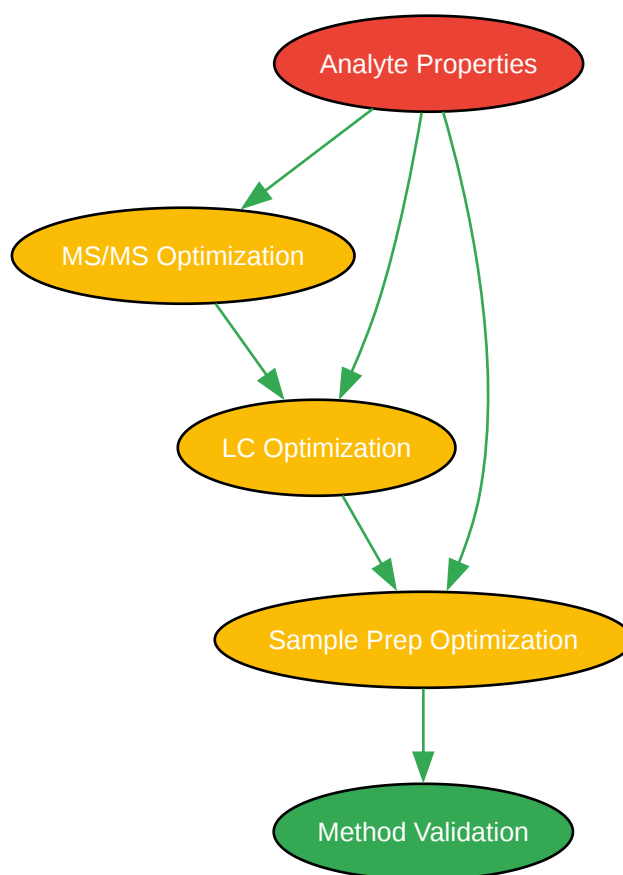
Validation Parameter	Acceptance Criteria	Representative Result
Linearity (r^2)	> 0.99	0.998
Lower Limit of Quantitation	Signal-to-noise > 10	1 ng/mL
Intra-day Precision (%CV)	< 15% (< 20% at LLOQ)	4.5%
Inter-day Precision (%CV)	< 15% (< 20% at LLOQ)	6.8%
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	5.2%
Matrix Effect	CV of IS-normalized matrix factor < 15%	8.1%
Recovery	Consistent, precise, and reproducible	> 85%

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is no information to suggest that α -(Benzoylamino)benzeneacetamide has any known biological activity or is involved in any signaling pathways. Its relevance in a pharmaceutical context is as a process-related substance in the manufacturing of Cephalexin.

Logical Relationships in Method Development

The process of developing a robust quantitative method follows a logical progression of optimization steps.



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Caption: Logical flow for bioanalytical method development.

Conclusion

α -(Benzoylamino)benzeneacetamide-d10 serves as an essential tool for the accurate quantification of its non-deuterated analog, a key quality control parameter in the production of Cephalexin. While specific experimental protocols are proprietary and depend on the laboratory and matrix, the generalized workflows and methodologies presented in this guide provide a solid foundation for researchers and scientists to develop and validate a robust quantitative LC-MS/MS method. The lack of known biological activity for the parent compound underscores its primary role as a chemical intermediate and potential impurity.

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